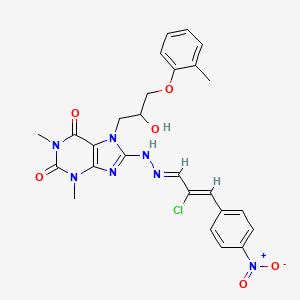
8-((E)-2-((Z)-2-chloro-3-(4-nitrophenyl)allylidene)hydrazinyl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((E)-2-((Z)-2-chloro-3-(4-nitrophenyl)allylidene)hydrazinyl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H26ClN7O6 and its molecular weight is 567.99. The purity is usually 95%.
BenchChem offers high-quality 8-((E)-2-((Z)-2-chloro-3-(4-nitrophenyl)allylidene)hydrazinyl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((E)-2-((Z)-2-chloro-3-(4-nitrophenyl)allylidene)hydrazinyl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemosensor Applications
Compounds with structural similarities to the one mentioned have been synthesized and utilized as chemosensors. For example, substituted aryl hydrazones of β-diketones have been developed as selective fluorescent chemosensors for biologically and environmentally significant cations like Co2+. These chemosensors operate through reversible “on–off” sensing capabilities, with their fluorescence properties being strongly dependent on the electronic character of the substituent. The detection limits of these sensors range from 3 μm to 7 μm, showcasing their sensitivity and potential for environmental monitoring and biological studies (Subhasri & Anbuselvan, 2014).
Pharmacological Evaluation
Another research avenue explores the pharmacological potentials of purine-2,6-dione derivatives. These compounds, particularly those with substitutions at the 7 and 8 positions, have been evaluated for their affinity and selectivity toward serotonin receptors, revealing potential as ligands with psychotropic activity. Specifically, derivatives have shown promising anxiolytic and antidepressant properties, suggesting their application in the development of new therapeutic agents for mental health disorders (Chłoń-Rzepa et al., 2013).
Molecular Interaction Studies
Studies on similar compounds have also focused on their intermolecular interactions, providing insights into their potential applications in material science and drug design. Quantitative analysis of intermolecular interactions in xanthine derivatives has been performed, highlighting the role of hydrogen bonds and electrostatic interactions in determining the stability and properties of molecular crystals. Such analyses are crucial for understanding the behavior of these compounds in various environments and can aid in the design of materials with specific properties (Shukla et al., 2020).
Propiedades
IUPAC Name |
8-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7O6/c1-16-6-4-5-7-21(16)40-15-20(35)14-33-22-23(31(2)26(37)32(3)24(22)36)29-25(33)30-28-13-18(27)12-17-8-10-19(11-9-17)34(38)39/h4-13,20,35H,14-15H2,1-3H3,(H,29,30)/b18-12-,28-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVSYEBOZNZWPA-FWJVMYCUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/Cl)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2985911.png)
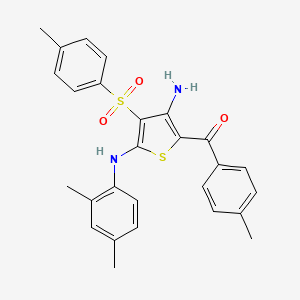
![(2S,3R)-2-[5-(2-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2985914.png)
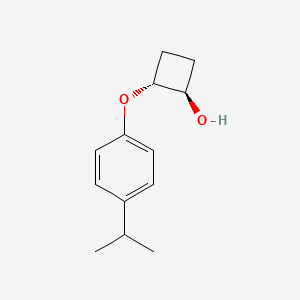
![Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate](/img/structure/B2985919.png)
![2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide](/img/structure/B2985920.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2985921.png)
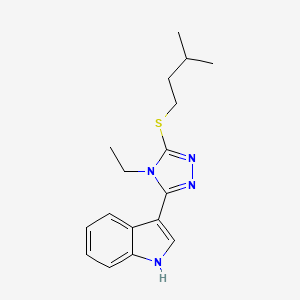
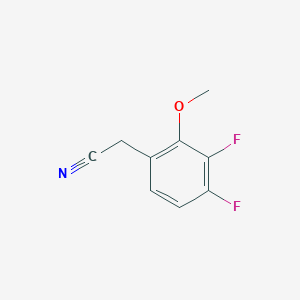
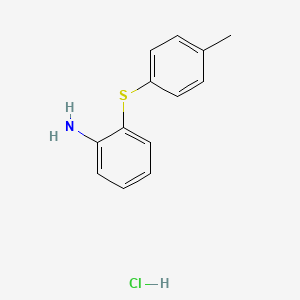
![2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2985930.png)
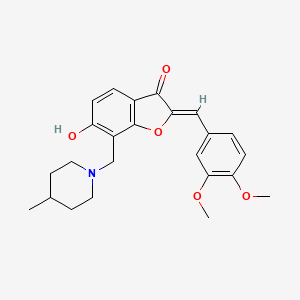
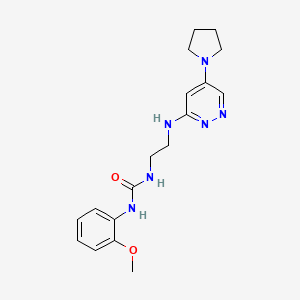
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2985934.png)